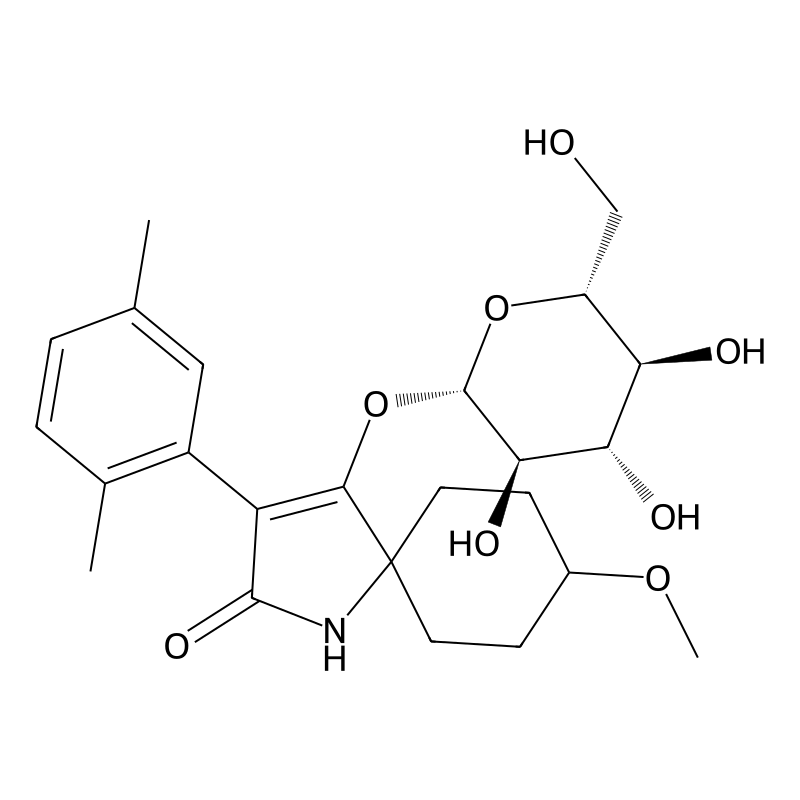

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside is a complex organic compound that belongs to the class of beta-D-glucosides. This compound features a unique spirocyclic structure, which includes a beta-D-glucopyranoside moiety linked to a spirodecene derivative. The presence of the methoxy and dimethylphenyl groups enhances its chemical properties and potential biological activities.

Spirotetramat acts as a Group 23 insecticide by disrupting molting in susceptible insects. It specifically targets a chloride channel protein located in the insect's gut, leading to a dysregulation of ion balance and ultimately death. The presence of the beta-D-glucopyranoside moiety is believed to contribute to the slow mode of action of spirotetramat, making it less toxic to beneficial insects compared to some other insecticides.

- Toxicity: Spirotetramat is considered moderately toxic to humans with an oral LD50 (rat) of 1220 mg/kg.

- Flammability: No data available, but as an organic molecule, it is likely combustible.

- Reactivity: Can react with strong acids and bases, causing decomposition.

Environmental Fate

Research suggests that BYI08330 is a major transformation product of spirotetramat in soil and water []. Studies have investigated the degradation rates and pathways of BYI08330 in these environments [, ].

Biological Effects

Some scientific research has investigated the potential biological effects of BYI08330 on non-target organisms, such as beneficial insects and aquatic life [, ].

- Hydrolysis: The glycosidic bond can be hydrolyzed by enzymes such as glycoside hydrolases, resulting in the release of beta-D-glucose and the corresponding aglycone.

- Oxidation: The methoxy group may be oxidized under strong oxidative conditions, potentially leading to the formation of phenolic compounds.

- Reduction: The ketone group in the spirocyclic structure can be reduced to form an alcohol.

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside exhibits potential biological activities, particularly in relation to glucose metabolism. Its interaction with glucose transporters suggests a role in modulating glucose absorption, which could have implications for diabetes management. Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant activities.

The synthesis of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside typically involves:

- Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors that contain both the azaspiro and carbonyl functionalities.

- Glycosylation: The final step involves the glycosylation of the spirocyclic intermediate with beta-D-glucose. This reaction often requires the use of activating agents such as trifluoromethanesulfonic anhydride or other glycosylating agents under acidic conditions.

The compound has potential applications in:

- Pharmaceuticals: Due to its possible effects on glucose metabolism and other biological activities, it may be developed as a therapeutic agent for metabolic disorders.

- Agriculture: Its structural features may lend it properties useful in plant protection or growth regulation.

Studies on the interactions of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside with various biological targets are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may interact with glucose transporters and enzymes involved in carbohydrate metabolism.

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside can be compared with several related compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Benzyl beta-D-glucopyranoside | Benzyl group | Modulates glucose absorption | Higher affinity for SGLT1 |

| Octyl beta-D-glucopyranoside | Octyl group | Surfactant properties | Unique hydrophobic character |

| Methyl beta-D-glucopyranoside | Methyl group | Experimental drug candidate | Lower molecular weight |

Each of these compounds shares similarities in their glucopyranoside structure but differs significantly in their substituents and resulting biological activities, highlighting the uniqueness of Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside due to its complex spirocyclic structure and specific functional groups.

The compound is systematically named cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl beta-D-glucopyranoside under IUPAC guidelines. Its classification spans two domains:

- Chemical class: Ketoenol derivatives, specifically a glucosylated metabolite of spirotetramat.

- Functional role: Secondary plant metabolite formed during the detoxification of spirotetramat in crops.

Alternative designations include spirotetramat-enol-glucoside, reflecting its origin from the enol intermediate of spirotetramat. The molecular formula C₂₄H₃₃NO₉ (molecular weight: 463.52 g/mol) underscores its structural complexity.

| Property | Value |

|---|---|

| CAS Number | 1172614-86-6 |

| Molecular Formula | C₂₄H₃₃NO₉ |

| Molecular Weight | 463.52 g/mol |

| IUPAC Name | cis-3-(2,5-dimethylphenyl)-8-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one |

Structural Characteristics and Functional Groups

The molecule features a spirocyclic backbone fused with a beta-D-glucopyranoside moiety, enabling unique physicochemical properties:

- Spirocyclic core: A 1-azaspiro[4.5]dec-3-en-2-one system with a cis-configuration at the 3- and 4-positions.

- Substituents:

- Stereochemistry: The glucopyranoside adopts the β-anomeric configuration, with hydroxyl groups in the 2S,3R,4S,5S,6R arrangement.

Key functional groups include:

- Enol ether: Facilitates metabolic stability in plants.

- Amide group: Part of the spirocyclic lactam structure.

- Hydroxyl groups: From the glucopyranoside, enhancing water solubility.

Role as a Metabolite of Spirotetramat

Spirotetramat-enol-glucoside arises from the biotransformation of spirotetramat, a systemic insecticide targeting lipid biosynthesis in pests. The metabolic pathway involves:

- Hydrolysis: Spirotetramat’s ethoxycarbonyl group is cleaved to form spirotetramat-enol.

- Glucosylation: UDP-glucosyltransferases in plants conjugate the enol intermediate with glucose, yielding the glucoside.

| Metabolic Step | Enzyme/Process | Product |

|---|---|---|

| Ester hydrolysis | Esterases | Spirotetramat-enol |

| Sugar conjugation | UDP-glucosyltransferases | Spirotetramat-enol-glucoside |

This metabolite is stable in plant tissues, contributing to the “total toxic residue” (TTR) definition in regulatory frameworks. Unlike spirotetramat, the glucoside exhibits reduced mobility in soil due to moderate organic carbon partitioning (KOC = 55 mL/g).

Relevance in Agricultural and Environmental Chemistry

Agricultural Implications

- Residue monitoring: Spirotetramat-enol-glucoside is included in residue definitions for crops like cabbage, citrus, and cotton. Regulatory limits account for its persistence post-harvest.

- Analytical methods: HPLC-MS/MS protocols detect it at limits of quantification (LOQ) as low as 0.01 mg/kg.

Environmental Behavior

- Mobility: The glucoside’s water solubility (enhanced by hydroxyl groups) increases leaching potential, though soil adsorption (Kd = 1.067 mL/g) mitigates runoff.

- Ecotoxicity: While less toxic than spirotetramat-enol, it contributes to chronic exposure risks for aquatic invertebrates.

| Environmental Parameter | Value |

|---|---|

| Soil adsorption (Kd) | 1.067 mL/g |

| Water solubility | High (exact data pending) |

| Half-life in soil | 141–693 days (TTR-adjusted) |

XLogP3

UNII

GHS Hazard Statements

Pictograms

Environmental Hazard